molecular formula C9H12N2O B3098738 2-(Azetidin-3-yloxy)-4-methylpyridine CAS No. 1341847-38-8

2-(Azetidin-3-yloxy)-4-methylpyridine

Cat. No.: B3098738
CAS No.: 1341847-38-8
M. Wt: 164.2 g/mol
InChI Key: XPWBCICTMUEUAN-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yloxy)-4-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-4-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges that require careful optimization of reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of catalytic amounts of molecular iodine under microwave irradiation has been reported as a green and practical method for synthesizing azetidine derivatives . This method is advantageous due to its efficiency and reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The azetidine and pyridine rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the azetidine or pyridine rings.

Scientific Research Applications

2-(Azetidin-3-yloxy)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(Azetidin-3-yloxy)-4-methylpyridine exerts its effects involves interactions with specific molecular targets and pathways. The azetidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pyridine ring may also contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and pyridine derivatives, such as:

Uniqueness

2-(Azetidin-3-yloxy)-4-methylpyridine is unique due to the presence of both the azetidine and pyridine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(azetidin-3-yloxy)-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-2-3-11-9(4-7)12-8-5-10-6-8/h2-4,8,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWBCICTMUEUAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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